![molecular formula C10H15N3O B1525959 1-[(4-Aminophenyl)methyl]-3-ethylurea CAS No. 1183730-87-1](/img/structure/B1525959.png)

1-[(4-Aminophenyl)methyl]-3-ethylurea

Descripción general

Descripción

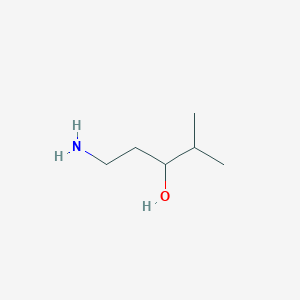

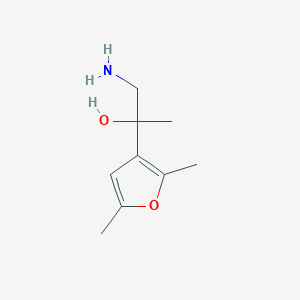

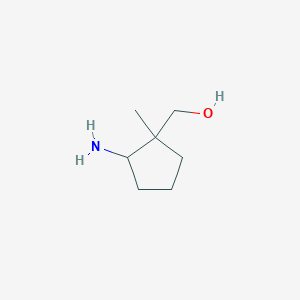

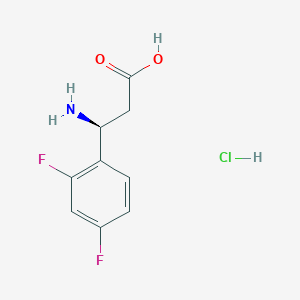

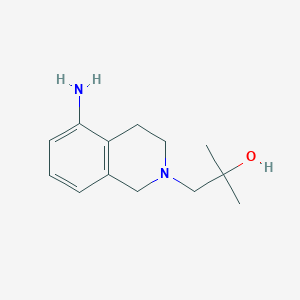

“1-[(4-Aminophenyl)methyl]-3-ethylurea” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is structurally similar to known opioids .

Molecular Structure Analysis

The molecular structure of compounds similar to “1-[(4-Aminophenyl)methyl]-3-ethylurea” has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis

While specific chemical reactions involving “1-[(4-Aminophenyl)methyl]-3-ethylurea” are not available, related compounds have been involved in various chemical reactions. For example, the imidization reaction is typically used to produce polyimide (PI) polymers, which are known for high thermal stability, good chemical resistance, and outstanding mechanical properties .Aplicaciones Científicas De Investigación

Genotoxicity Research

- Mutagenicity Studies : Compounds similar to "1-[(4-Aminophenyl)methyl]-3-ethylurea" can be studied for their mutagenic potential. For example, 1-Ethyl-1-nitrosourea (ENU) is a potent ethylating agent found to be mutagenic across various systems and induces tumors in mammals, primarily through ethylation and carbamoylation actions (Shibuya & Morimoto, 1993).

Environmental Impact and Degradation

- Chemical Recycling : Advanced oxidation processes (AOPs) are researched for degrading recalcitrant compounds, such as polyethylene terephthalate (PET), in environmental settings, which leads to various by-products and elucidates degradation pathways (Qutob et al., 2022).

Chemical Sensing

- Development of Chemosensors : Certain compounds are utilized in the development of chemosensors for detecting various analytes, including metal ions and neutral molecules. For instance, compounds based on 4-methyl-2,6-diformylphenol (DFP) have been utilized for this purpose, highlighting the versatility of chemical compounds in sensing applications (Roy, 2021).

Biological and Pharmacological Effects

- Biological Studies : Research into the biological and pharmacological effects of chemical compounds is crucial for understanding their potential therapeutic applications and safety profiles. The mechanisms of action, including toxicological effects, of compounds like ethyl tertiary-butyl ether (ETBE) are reviewed to assess health implications (Mcgregor, 2007).

Direcciones Futuras

While specific future directions for “1-[(4-Aminophenyl)methyl]-3-ethylurea” are not available, research on similar compounds suggests that there is a need for new potent and safe antimicrobial agents . Further investigations on this scaffold could help in dealing with the escalating problems of microbial resistance .

Propiedades

IUPAC Name |

1-[(4-aminophenyl)methyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-12-10(14)13-7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWXMMUWAPSTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Aminophenyl)methyl]-3-ethylurea | |

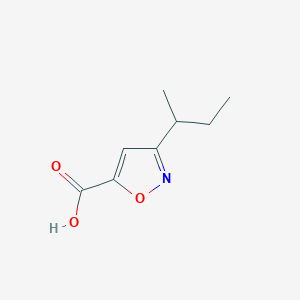

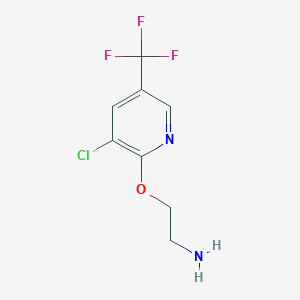

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.